molecular formula C23H25N3O3 B6015832 N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine

N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine

Cat. No. B6015832
M. Wt: 391.5 g/mol
InChI Key: YTMRYRQYRAXHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine, also known as DMQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMQD is a member of the piperidine class of compounds and is structurally similar to other compounds that have been used in the development of drugs for various medical conditions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins or nucleic acids. This binding can lead to changes in the fluorescence properties of this compound, which can be used to detect the presence of the biomolecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it a safe compound to use in scientific research. However, studies have shown that high concentrations of this compound can have cytotoxic effects on certain cell types, highlighting the importance of careful dosing in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine is its high sensitivity and selectivity for certain biomolecules, which makes it a valuable tool for researchers in the fields of biochemistry and molecular biology. However, one of the limitations of this compound is its relatively high cost compared to other fluorescent probes, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine. One area of interest is the development of new applications for this compound in the detection of biomolecules in living cells and tissues. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of various medical conditions. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use in scientific research.

Synthesis Methods

The synthesis method for N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the addition of quinoline and other reagents to produce the final product, this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of various biomolecules. This compound has been shown to have high sensitivity and selectivity for certain biomolecules, making it a valuable tool for researchers in the fields of biochemistry and molecular biology.

properties

IUPAC Name

[3-(3,4-dimethoxyanilino)piperidin-1-yl]-quinolin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-21-10-8-18(14-22(21)29-2)25-19-6-4-12-26(15-19)23(27)17-7-9-20-16(13-17)5-3-11-24-20/h3,5,7-11,13-14,19,25H,4,6,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMRYRQYRAXHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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